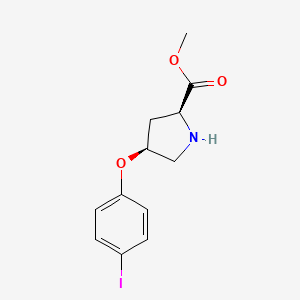
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Descripción general
Descripción
“1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H15NO3 . It has a molecular weight of 233.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)/t10-,12+/m0/s1 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound . It has a molecular weight of 233.27 .Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, have been investigated for their inhibitory effects on microbial growth. Such studies are crucial for understanding how these compounds can influence the production of bio-renewable chemicals through microbial fermentation. The review by Jarboe et al. (2013) delves into the mechanisms by which carboxylic acids impact microbes like Escherichia coli and Saccharomyces cerevisiae, offering insights into metabolic engineering strategies to enhance microbial robustness against these inhibitors Jarboe et al., 2013.
Liquid-Liquid Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is another area of interest. Sprakel and Schuur (2019) review the advancements in solvent development for the LLX of carboxylic acids, highlighting the role of novel solvents such as ionic liquids. This research points to the potential of this compound in bio-based plastic production and other industrial applications Sprakel & Schuur, 2019.
Anticancer Properties of Cinnamic Acid Derivatives
Cinnamic acid derivatives have garnered attention for their anticancer properties, which may extend to compounds like this compound. De, Baltas, and Bedos-Belval (2011) provide a comprehensive review of the synthesis and biological evaluation of cinnamoyl acids and related derivatives, underlining the medicinal significance of these compounds De, Baltas, & Bedos-Belval, 2011.
Carboxylic Acid Bioisosteres in Drug Design
In the realm of drug design, the exploration of carboxylic acid bioisosteres highlights the pharmaceutical potential of compounds like this compound. Horgan and O’Sullivan (2021) review the application of novel carboxylic acid bioisosteres, emphasizing their role in improving pharmacological profiles through structural modifications Horgan & O’Sullivan, 2021.
Environmental Remediation
The reduction of Cr(VI) to Cr(III) mediated by carboxylic acids, including those structurally related to this compound, has been examined for environmental remediation purposes. Jiang et al. (2019) review the mechanisms and efficiency of this process, which is crucial for treating Cr(VI)-contaminated water and sites. This study underscores the environmental significance of carboxylic acids in detoxification processes Jiang et al., 2019.
Propiedades
IUPAC Name |
1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVBATBBFVYBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B3091612.png)
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B3091615.png)
![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091618.png)
![[(4Z,6Z,10Z)-13-Hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B3091636.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-oxiranylmethyl-oxime](/img/structure/B3091638.png)
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3091645.png)


![2-[(4-Bromophenyl)amino]butanohydrazide](/img/structure/B3091674.png)
![2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091678.png)
![(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3091679.png)

